molecular formula C10H5F6NO B8143060 5-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole

5-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole

Cat. No.: B8143060
M. Wt: 269.14 g/mol
InChI Key: NQWRWLIQPAMVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole is a heterocyclic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to an indole core. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethoxy)-2-(trifluoromethyl)-1h-indole typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto an indole scaffold. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base. The reaction conditions often require a polar aprotic solvent like dimethyl sulfoxide or acetonitrile and may be catalyzed by transition metals such as copper or palladium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of robust catalysts and recyclable reagents is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(trifluoromethoxy)-2-(trifluoromethyl)-1h-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethoxy)-2-(trifluoromethyl)-1h-indole is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO/c11-9(12,13)8-4-5-3-6(18-10(14,15)16)1-2-7(5)17-8/h1-4,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWRWLIQPAMVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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